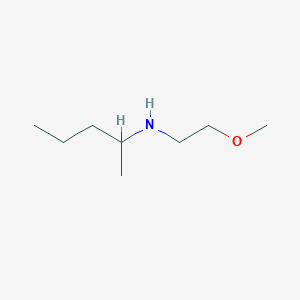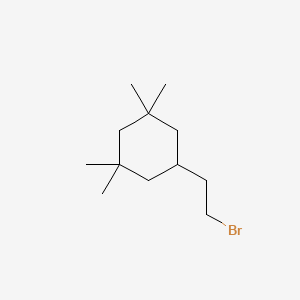![molecular formula C8H6ClN3O B15296234 2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B15296234.png)
2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(chloromethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by chloromethylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a chloromethylating agent like chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 2-(chloromethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
2-(chloromethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the keto group can yield hydroxyl derivatives.
Common Reagents and Conditions
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation: Oxo derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxyl derivatives with reduced keto groups.
科学研究应用
2-(chloromethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用机制
The mechanism of action of 2-(chloromethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins plays a crucial role in its biological activity.
相似化合物的比较
Similar Compounds
- 2-(chloromethyl)-6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
2-(chloromethyl)-3H,4H-pyrido[3,2-d]pyrimidin-4-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications .
属性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
2-(chloromethyl)-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c9-4-6-11-5-2-1-3-10-7(5)8(13)12-6/h1-3H,4H2,(H,11,12,13) |
InChI 键 |
WDWWEGMXUGUMKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=O)NC(=N2)CCl)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
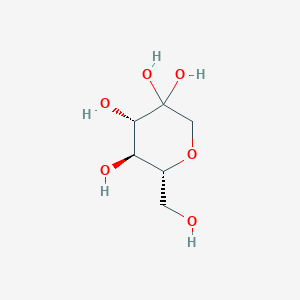


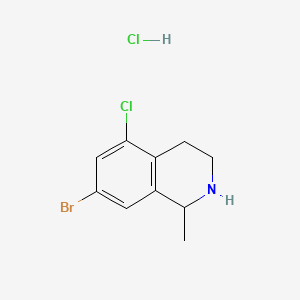

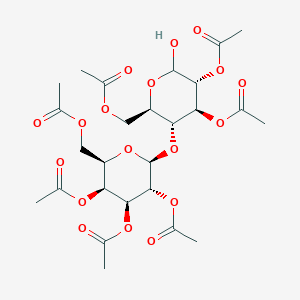
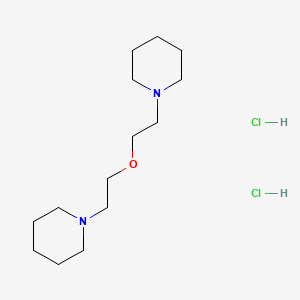
![1-Chloropyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B15296212.png)
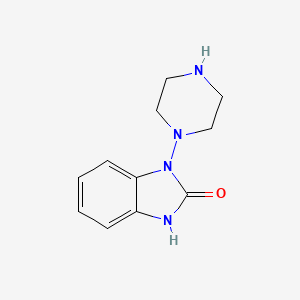
![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)
